molecular formula C9H8F3NOS B2479961 (2E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide CAS No. 143098-21-9

(2E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide

Cat. No.: B2479961
CAS No.: 143098-21-9
M. Wt: 235.22
InChI Key: FNZLCLGMKLPMIT-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(Thiophen-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide (CAS 143098-21-9) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C9H8F3NOS and a molecular weight of 235.23, this acrylamide derivative features a thiophene ring and a 2,2,2-trifluoroethyl group . The thiophene moiety is a privileged structure in medicinal chemistry, known for its versatility in drug discovery . Thiophene-based compounds have demonstrated a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities, making them valuable scaffolds for developing new active compounds . Furthermore, the 2,2,2-trifluoroethyl group is a common pharmacophore found in compounds with significant biological activity. For instance, patented imidazole derivatives bearing a trifluoroethyl group have been investigated as CB2 cannabinoid receptor modulators, indicating the potential of such chemical features in pharmaceutical research . This combination of structural elements makes (2E)-3-(Thiophen-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide a compound of interest for researchers in medicinal chemistry, particularly for synthesizing novel molecules and exploring structure-activity relationships. This product is intended for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-thiophen-2-yl-N-(2,2,2-trifluoroethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NOS/c10-9(11,12)6-13-8(14)4-3-7-2-1-5-15-7/h1-5H,6H2,(H,13,14)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZLCLGMKLPMIT-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula: C11H10F3NOS
  • Molar Mass: 273.26 g/mol
  • Structural Characteristics: The compound features a thiophene ring and a trifluoroethyl group, which are significant for its biological interactions.

The biological activity of (2E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways:
    • The compound has been studied for its inhibitory effects on specific enzymes involved in cancer pathways. For instance, it has shown potential as a dual inhibitor of the PI3Kα/mTOR pathway, which is crucial in cell growth and proliferation .
  • Antitumor Activity:
    • In vitro studies have indicated that derivatives related to this compound exhibit significant antitumor activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. The most potent derivatives demonstrated IC50 values as low as 0.20 µM against A549 cells .

Biological Activity Data

Activity Target IC50 Value Cell Line
PI3Kα/mTOR InhibitionEnzymatic Pathway48 nMA549
Antitumor ActivityCell Proliferation0.20 µMA549
Antitumor ActivityCell Proliferation1.25 µMMCF-7
Antitumor ActivityCell Proliferation1.03 µMHeLa

Research Findings

Recent studies have highlighted the compound's potential in cancer therapy:

  • Study on Substituted Thiophene Derivatives:
    A series of substituted thiophene derivatives were synthesized and evaluated for their ability to inhibit the PI3Kα/mTOR pathway. Among these compounds, those similar to (2E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide exhibited promising results with enhanced potency compared to traditional inhibitors .
  • Case Study:
    In a notable case study, a derivative of this compound was tested against various cancer cell lines. The study reported that the compound induced apoptosis in A549 cells at concentrations as low as 0.1 µM and effectively arrested the cell cycle at the G0/G1 phase .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that thiophene derivatives exhibit significant anticancer properties. A study involving thiophene-based compounds demonstrated their effectiveness against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. The mechanism of action often involves the inhibition of critical enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and repair .

1.2 Antimicrobial Properties
Thiophene derivatives have been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to (2E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide have been evaluated for their ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .

1.3 Anti-inflammatory Effects
The anti-inflammatory properties of thiophene derivatives are also notable. Studies have shown that certain thiophene compounds can reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

Material Science

2.1 Conductive Polymers
Thiophene derivatives are integral in the development of conductive polymers used in electronic devices. Their unique electronic properties allow them to be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of trifluoroethyl groups can enhance the solubility and processability of these materials .

2.2 Dyes and Pigments
The vibrant colors associated with thiophene derivatives make them suitable for use as dyes in textiles and other applications. Their stability and resistance to fading under UV light further enhance their utility in this area .

Biological Research

3.1 Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between (2E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide and various biological targets. These studies help elucidate the compound's potential mechanisms of action at the molecular level, providing insights into its efficacy as a therapeutic agent .

3.2 Antioxidant Activity
Thiophene derivatives have shown promising antioxidant activity, which is crucial in preventing oxidative stress-related diseases. The ability to scavenge free radicals has been documented in several studies, highlighting the importance of these compounds in health-related applications .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of HepG-2 cell proliferation with IC50 values comparable to standard treatments .
Study 2Antimicrobial PropertiesShowed effective inhibition against S. aureus with MIC values indicating strong antibacterial potential .
Study 3Molecular DockingIdentified key interactions with dihydrofolate reductase that may explain anticancer effects .

Chemical Reactions Analysis

Nucleophilic Reactions at the Amide Group

The amide functionality undergoes hydrolysis under acidic or alkaline conditions. For example:

Reaction Type Conditions Products Yield Source
Acidic hydrolysis6M HCl, reflux, 12 h3-(thiophen-2-yl)acrylic acid + 2,2,2-trifluoroethylamine hydrochloride85%
Alkaline hydrolysis2M NaOH, 80°C, 8 hSodium 3-(thiophen-2-yl)acrylate + 2,2,2-trifluoroethylamine78%

Nucleophilic substitution at the trifluoroethyl group is feasible with strong nucleophiles (e.g., Grignard reagents):

(2E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide+RMgX(2E)-3-(thiophen-2-yl)-N-alkylprop-2-enamide+MgX(CF3CH2)\text{(2E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide} + \text{RMgX} \rightarrow \text{(2E)-3-(thiophen-2-yl)-N-alkylprop-2-enamide} + \text{MgX(CF}_3\text{CH}_2\text{)}

This reaction proceeds in THF at −20°C, yielding substituted amides with >90% selectivity for primary alkyl groups .

Electrophilic Aromatic Substitution on Thiophene

The thiophene ring undergoes electrophilic substitution at the α-position (C-5):

Reaction Reagents/Conditions Product Regioselectivity Source
NitrationHNO₃, H₂SO₄, 0°C, 2 h5-Nitro-thiophene derivative>95% α-selectivity
SulfonationSO₃, DCM, rt, 6 h5-Sulfo-thiophene derivative88% α-selectivity

Halogenation (e.g., bromination) occurs similarly, but competing amide degradation is observed under harsh conditions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling when functionalized with halogens:

Reaction Type Catalyst System Coupling Partner Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CArylboronic acidBiaryl-thiophene conjugate72%
Heck reactionPd(OAc)₂, P(o-tol)₃, NEt₃, DMF, 100°CStyrene(2E)-3-(5-Styryl-thiophen-2-yl)prop-2-enamide68%

These reactions require pre-halogenation of the thiophene ring (e.g., bromination at C-5) .

Hydrolytic Stability and Byproduct Formation

The compound demonstrates moderate stability in aqueous environments:

pH Temperature Half-Life Major Degradation Pathway
2.025°C8 hAmide hydrolysis to acrylic acid derivative
7.437°C48 hNo significant degradation
9.025°C12 hEsterification with solvent (if present)

Degradation products were characterized via HPLC-MS .

Horner-Wadsworth-Emmons (HWE) Olefination

The compound serves as a phosphonoenolate precursor in HWE reactions to form (E)-configured α,β-unsaturated amides:

Phosphonoenolate+RCHO(E)-RCH=CH-CONHCH2CF3+By-products\text{Phosphonoenolate} + \text{RCHO} \rightarrow \text{(E)-RCH=CH-CONHCH}_2\text{CF}_3 + \text{By-products}

Aldehyde (RCHO) Solvent Temperature (E)-Selectivity Yield Source
BenzaldehydeTHFrt99%94%
CinnamaldehydeToluene60°C97%83%

Reaction Optimization Insights

  • Solvent Effects : THF maximizes yields in HWE reactions due to optimal solvation of magnesium intermediates .

  • Temperature Control : Reactions above 60°C promote Z-isomer formation via retro-aldol pathways .

  • Catalyst Loading : Pd-based cross-couplings require ≤5 mol% catalyst to minimize side reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related enamide derivatives, focusing on substituent variations and their impact on physicochemical and biological properties. Key analogs include:

Compound Name Key Substituents logP/ClogP* Antibacterial Activity (MIC, μM) Cytotoxicity (IC₅₀, μM)
(2E)-3-(Thiophen-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide Thiophene, CF₃CH₂ ~3.1† Under investigation Not reported
(2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide 4-Cl-C₆H₄, 3,5-(CF₃)₂C₆H₃ 5.2 0.12 (S. aureus) >50 (macrophages)
(E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide Thiophene, CH₂CH₂N(CH₃) 1.8 Not tested Not reported
(2E)-N-(Pyrimidin-2-yl)-3-(thiophen-2-yl)prop-2-enamide Thiophene, pyrimidinyl 1.9 Not tested Not reported
(2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 3,4-Cl₂C₆H₃, 4-CF₃C₆H₄ 4.8 0.15 (MRSA) 42.5 (macrophages)

*Calculated or experimentally determined. †Estimated via ACD/Percepta based on structural similarity .

Key Observations:

  • Lipophilicity : The trifluoroethyl group in the target compound increases logP (~3.1) compared to analogs with polar substituents (e.g., pyrimidinyl, logP = 1.9) but is less lipophilic than bis(trifluoromethyl)phenyl derivatives (logP = 5.2) .
  • Antibacterial Activity : Dichlorophenyl and trifluoromethylphenyl analogs exhibit submicromolar MIC values against S. aureus and MRSA, likely due to enhanced membrane penetration and target affinity . The thiophene-based compound’s activity remains understudied but may leverage similar mechanisms.
  • Cytotoxicity : Compounds with trifluoromethoxy or dichlorophenyl groups show lower cytotoxicity (IC₅₀ >50 μM), suggesting favorable therapeutic indices .

Electronic and Steric Effects

  • Thiophene vs. Phenyl Rings : Thiophene’s electron-rich sulfur atom enhances resonance stabilization and may improve binding to metalloenzymes or hydrophobic pockets compared to phenyl rings .
  • Trifluoroethyl vs.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : CF₃ and Cl substituents increase antibacterial potency by stabilizing the enamide’s conjugated system and enhancing electrophilicity .
  • N-Substituents: Trifluoroethyl balances lipophilicity and steric effects, whereas pyrimidinyl or methylamino groups reduce logP but may compromise antimicrobial efficacy .

Q & A

Basic Synthesis and Characterization

Q: What are the optimal synthetic routes for preparing (2E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide, and how are intermediates validated? A: Synthesis typically involves a multi-step approach:

Knoevenagel Condensation : Reacting thiophene-2-carbaldehyde with a malonic acid derivative to form the α,β-unsaturated intermediate.

Amide Coupling : Using reagents like EDCI/HOBt or DCC to conjugate the enoic acid with 2,2,2-trifluoroethylamine.

  • Solvent choice (e.g., DMF or THF) and temperature (0–25°C) critically influence yield .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
Validation relies on 1H/13C NMR (to confirm E-configuration and amide bond formation) and HPLC-MS (≥95% purity) .

Advanced Reaction Optimization

Q: How do electronic effects of the trifluoroethyl group influence reaction kinetics during amide bond formation? A: The CF₃ group is strongly electron-withdrawing, which:

  • Reduces nucleophilicity of the amine, requiring activation via coupling agents (e.g., HATU) .
  • Stabilizes the transition state in polar aprotic solvents (e.g., DMF), lowering activation energy. Kinetic studies (monitored by FTIR or NMR) show a 20–30% increase in yield compared to non-fluorinated analogs under identical conditions .

Biological Activity Profiling

Q: What in vitro assays are recommended to evaluate this compound’s bioactivity, and what mechanisms are plausible? A:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays (e.g., Z’-LYTE™). Thiophene and enamide moieties may chelate catalytic metal ions .
  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., A549, HeLa). IC₅₀ values correlate with substituent electronegativity (CF₃ > CH₃) due to enhanced membrane permeability .
  • Molecular Docking : Use AutoDock Vina to predict binding to ATP pockets or allosteric sites .

Structural Analysis Challenges

Q: How do crystallographic and spectroscopic data resolve ambiguities in the E/Z configuration of the enamide? A:

  • X-ray Crystallography : Definitive confirmation of the E-configuration via dihedral angles (e.g., C=C–N–C torsion ≈ 180°) .
  • NOESY NMR : Absence of cross-peaks between thiophene protons and the trifluoroethyl group supports the trans arrangement .
  • IR Spectroscopy : Stretching frequencies for C=O (1680–1700 cm⁻¹) and C=C (1620–1640 cm⁻¹) distinguish conjugation effects .

Stability and Degradation Pathways

Q: What are the critical storage conditions to prevent hydrolytic or oxidative degradation? A:

  • Hydrolysis : Susceptible in aqueous media (pH < 3 or > 10). Store in anhydrous DMSO or EtOH at –20°C .
  • Oxidation : Thiophene ring undergoes sulfoxidation under UV light. Use amber vials and antioxidants (e.g., BHT) .
  • Degradation Products : Monitor via LC-MS; major byproducts include trifluoroethylamine and thiophene-2-carboxylic acid .

Comparative Structure-Activity Relationships (SAR)

Q: How does substituting the trifluoroethyl group with other electron-withdrawing groups affect bioactivity? A:

  • CF₃ vs. NO₂ : Nitro analogs show higher cytotoxicity (e.g., IC₅₀ = 1.2 μM vs. 2.5 μM for CF₃) but poorer solubility .
  • CF₃ vs. Cl : Chloro derivatives exhibit reduced kinase inhibition (ΔpIC₅₀ = 0.8) due to weaker electronegativity .
  • Quantitative SAR (QSAR) : Hammett constants (σₚ) for substituents correlate with logP and bioactivity (R² = 0.89) .

Computational Modeling for Mechanism Elucidation

Q: What molecular dynamics (MD) parameters predict binding stability with biological targets? A:

  • Binding Free Energy (ΔG) : Calculated via MM-PBSA; values ≤ –30 kcal/mol indicate strong binding (e.g., to EGFR) .
  • Hydrogen Bonding : Persistent interactions between the enamide carbonyl and Lys721 (EGFR) over 100-ns simulations .
  • Solvent Accessibility : Trifluoroethyl group reduces desolvation penalty, enhancing affinity (ΔΔG = –2.4 kcal/mol) .

Analytical Method Development

Q: Which hyphenated techniques are optimal for quantifying this compound in biological matrices? A:

  • LC-QTOF-MS : ESI+ mode, m/z [M+H]+ = 304.1; LOD = 0.1 ng/mL in plasma .
  • HPLC-UV : C18 column, λ = 254 nm; retention time = 6.8 min (10–90% acetonitrile/0.1% TFA gradient) .
  • Sample Prep : Solid-phase extraction (C18 cartridges) with 85–92% recovery .

Contradictory Data Resolution

Q: How to reconcile discrepancies in reported solubility values across studies? A:

  • Solvent Polarity : LogP = 2.1 (calibrated via shake-flask method), but DMSO enhances apparent solubility (50 mg/mL vs. 2 mg/mL in water) .
  • Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous forms (ΔHfusion = 120 J/g) .
  • pH Effects : Protonation of the amide nitrogen at pH < 4 increases aqueous solubility by 10-fold .

Scale-Up Challenges

Q: What industrial techniques mitigate racemization and byproduct formation during large-scale synthesis? A:

  • Flow Chemistry : Continuous processing at 50°C reduces residence time, minimizing epimerization (<1% vs. 5% in batch) .
  • Catalyst Screening : Immobilized lipases (e.g., CAL-B) improve enantiomeric excess (ee > 99%) in amidation .
  • Byproduct Control : In-line IR monitors intermediates, enabling real-time adjustments (e.g., quenching excess reagents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.